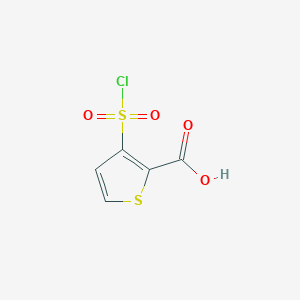

3-(Chlorosulfonyl)thiophene-2-carboxylic acid

Description

3-(Chlorosulfonyl)thiophene-2-carboxylic acid is a sulfonated thiophene derivative characterized by a chlorosulfonyl (-SO$_2$Cl) group at position 3 and a carboxylic acid (-COOH) group at position 2 of the thiophene ring. This compound serves as a key intermediate for synthesizing sulfonamide derivatives, which are prominent in drug development due to their bioactivity .

Properties

IUPAC Name |

3-chlorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWFEZXWHBORHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The reaction is carried out by treating thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C4H3COOH+ClSO3H→C4H2ClSO3COOH+H2O

This reaction requires careful temperature control and anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

Industrial Production Methods

Industrial production of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as pyridine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

Reduction Reactions: Products include thiophene-2-carboxylic acid and its derivatives.

Oxidation Reactions: Products include thiophene-2-sulfonic acid and related compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediates in Drug Synthesis

3-(Chlorosulfonyl)thiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of blood lipid-lowering agents and anti-rheumatic drugs. For instance, the synthesis of chlortenoxicam, an anti-rheumatic medication, utilizes derivatives of this compound as starting materials .

1.2 Antimicrobial Activity

Research indicates that compounds containing the chlorosulfonyl group exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of thiophene, including 3-(chlorosulfonyl)thiophene-2-carboxylic acid, showed significant activity against Klebsiella pneumoniae and Escherichia coli. The presence of the chlorosulfonyl moiety was found to improve the overall efficacy of these compounds against bacterial pathogens.

1.3 Anticancer Potential

Thiophene derivatives have been explored for their anticancer properties. One study focused on testing various thiophene compounds against human lung adenocarcinoma (A549) cells, revealing selective cytotoxic effects while sparing normal cells. This suggests that 3-(chlorosulfonyl)thiophene-2-carboxylic acid could be further optimized for therapeutic applications in cancer treatment.

Material Science Applications

2.1 Polymer Chemistry

The reactivity of 3-(chlorosulfonyl)thiophene-2-carboxylic acid allows it to be utilized in polymer chemistry for synthesizing novel materials with specific properties. Its ability to undergo nucleophilic attacks makes it suitable for creating functionalized polymers that can have applications in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonyl thiol linkages. These modifications can alter the properties and functions of the target molecules, making the compound useful in various applications.

Comparison with Similar Compounds

Structural Analogues

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence physicochemical and biological properties:

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

Key Observations :

- Chlorosulfonyl vs. Chloro/Fluoro Groups : The -SO$_2$Cl group enhances reactivity for nucleophilic substitution (e.g., with amines to form sulfonamides) compared to halogen (-Cl, -F) or carboxylic acid groups .

Sulfonamide Derivatives

Sulfonamide-functionalized thiophenes are synthesized by reacting the chlorosulfonyl group with amines. For example:

- 3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid methyl ester (1A) : Synthesized in 78% yield from 4-chlorophenylamine and 3-(chlorosulfonyl)thiophene-2-carboxylic acid methyl ester .

- 3-(Cycloheptylsulfamoyl)thiophene-2-carboxylic acid : Exhibits a molecular weight of 303.39 g/mol, demonstrating the impact of bulky substituents on lipophilicity .

Key Insights :

- Lipophilicity and Activity : Thiophene derivatives, particularly those with electron-withdrawing groups (e.g., -SO$_2$Cl, -Cl), exhibit higher clogP values, correlating with enhanced membrane permeability and antiproliferative activity .

- Substituent Effects : Chlorophenyl and sulfonamide groups improve antibacterial and anticancer activity by modulating target binding and resistance profiles .

Biological Activity

3-(Chlorosulfonyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid features a thiophene ring substituted with chlorosulfonyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological properties.

Research indicates that compounds containing thiophene derivatives can exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit key enzymes, such as HCV NS5B polymerase, which is crucial for hepatitis C virus replication. The presence of the sulfonyl group enhances the inhibitory action by facilitating interactions with the enzyme's active site .

- Antimicrobial Properties : Studies have demonstrated that thiophene derivatives can exhibit antimicrobial activity against resistant bacterial strains. For instance, certain derivatives have been tested for synergy with β-lactam antibiotics, enhancing their efficacy against resistant pathogens .

- Anti-Angiogenic Activity : Compounds similar to 3-(Chlorosulfonyl)thiophene-2-carboxylic acid have shown potential as angiogenesis inhibitors by targeting receptor tyrosine kinases involved in vascular development, such as VEGFR-2. This mechanism is particularly relevant in cancer therapy, where inhibiting angiogenesis can limit tumor growth .

Case Study 1: Hepatitis C Virus Inhibition

A study highlighted the discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene ring significantly impacted inhibitory potency, with certain derivatives demonstrating IC50 values in the low nanomolar range against viral replication in cell cultures .

Case Study 2: Antimicrobial Activity

Research conducted on various thiophene derivatives indicated that compounds like 3-(Chlorosulfonyl)thiophene-2-carboxylic acid could reverse antibiotic resistance in clinical isolates of E. coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were significantly reduced when combined with conventional antibiotics, showcasing the potential for developing new therapeutic strategies against resistant infections .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.